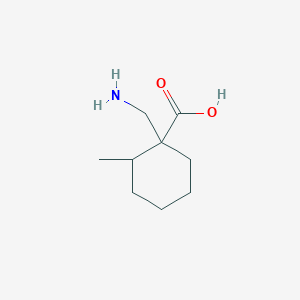![molecular formula C13H14BrF3O B13190132 (2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane is a chiral compound characterized by the presence of a bromomethyl group and a trifluoromethyl-substituted phenyl ring attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the oxane ring.
Coupling Reactions: The trifluoromethyl-substituted phenyl ring can engage in coupling reactions, facilitating the formation of complex molecular structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophilic site, facilitating reactions with nucleophiles. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,5R)-2-(Bromomethyl)-5-[3-(difluoromethyl)phenyl]oxane: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in applications requiring enhanced chemical and biological stability.
Eigenschaften
Molekularformel |
C13H14BrF3O |
|---|---|
Molekulargewicht |
323.15 g/mol |
IUPAC-Name |
(2S,5R)-2-(bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14BrF3O/c14-7-12-5-4-10(8-18-12)9-2-1-3-11(6-9)13(15,16)17/h1-3,6,10,12H,4-5,7-8H2/t10-,12-/m0/s1 |
InChI-Schlüssel |
CNQSKIHLMRRWGZ-JQWIXIFHSA-N |
Isomerische SMILES |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)C(F)(F)F)CBr |
Kanonische SMILES |
C1CC(OCC1C2=CC(=CC=C2)C(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)



![1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B13190101.png)
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)



